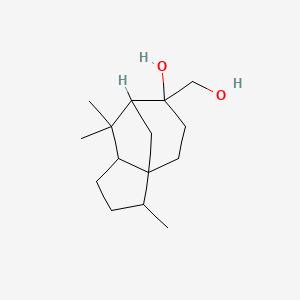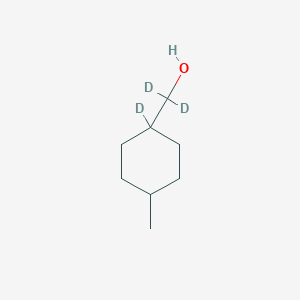
β-Amylase from Soybean
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Soybean β-amylase is synthesized as a monomeric enzyme with a molecular weight of 57,000 daltons and consists of a single polypeptide chain. The synthesis and isozyme patterns of β-amylase in seeds are characteristic of the soybean varieties and related species, with five isozymes identified and purified from commercial defatted soybean meal (Morita, Yagi, Aibara, & Yamashita, 1976); (Morita et al., 1981).
Molecular Structure Analysis
The molecular structure of soybean β-amylase has been elucidated through X-ray crystallography, revealing a core with an (α/β)8 supersecondary structure and a smaller globular region formed by long loops. This structure forms a cleft that houses the active site for substrate binding and catalysis (Mikami et al., 1993); (Mikami et al., 1994).
Mechanism of Action
Target of Action
The primary target of β-Amylase from Soybean is starch , a polyglucan homopolysaccharide that serves as a major constituent of the human diet . This enzyme specifically targets the α,1-4 glycosidic linkages in starch and related polysaccharides . The enzyme requires a minimum chain length of four glycosyl residues for its action .
Mode of Action
This compound operates by hydrolyzing the α,1-4 glycosidic linkages in starch, starting from the non-reducing end . It releases maltose, continuing until the entire chain is cleaved or the enzyme encounters blockage by a physical or chemical irregularity in the chain . The enzyme cannot bypass α,1-6 linkages, which results in the production of maltose and isomaltose during the degradation of branched polymers .
Biochemical Pathways
This compound plays a crucial role in the starch degradation pathway . The enzyme catalyzes the hydrolysis of alternate α-1,4-glycosidic linkages in starch and related polysaccharides . The final products of the degradation of linear glucan chains are maltose and a small amount of maltotriose . This process serves as an energy source in all genera by breaking down starch into simple sugars .
Result of Action
The action of this compound results in the production of maltose and a small amount of maltotriose from the degradation of linear glucan chains . In the case of branched polymers, the enzyme’s action yields maltose and isomaltose . These simple sugars serve as an energy source for various biological processes .
Action Environment
The activity of this compound can be influenced by various environmental factors. For instance, in plants, the activities of β-Amylase are regulated by various environmental stimuli including stress of drought, cold, and heat . Furthermore, the enzyme’s activity can also be affected by the pH and temperature of its environment, as these factors can influence the enzyme’s conformation and, consequently, its catalytic activity.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
β-Amylase from soybean is a member of the glycosyl hydrolase family 14. It catalyzes the hydrolysis of alternate α-1,4-glycosidic linkages in starch and related polysaccharides, starting from the non-reducing end. The enzyme requires a minimum chain length of four glycosyl residues to function effectively. The final products of the degradation of linear glucan chains by this compound are maltose and a small amount of maltotriose .
The enzyme interacts with various biomolecules, including other enzymes and proteins involved in starch metabolism. For instance, this compound works in conjunction with α-amylase and debranching enzymes to break down complex starch molecules into simpler sugars. The interaction between these enzymes is crucial for the efficient degradation of starch .
Cellular Effects
This compound influences various cellular processes, particularly those related to carbohydrate metabolism. In plant cells, the enzyme plays a vital role in the mobilization of stored starch during periods of energy demand. By breaking down starch into maltose, this compound provides a readily available source of energy for cellular processes .
The enzyme also impacts cell signaling pathways and gene expression related to carbohydrate metabolism. For example, the presence of maltose, the product of this compound activity, can act as a signal molecule, influencing the expression of genes involved in starch synthesis and degradation .
Molecular Mechanism
The molecular mechanism of this compound involves the binding of the enzyme to the starch substrate at its active site. The enzyme’s active site is located in a deep cleft, where it hydrolyzes the α-1,4-glycosidic linkages in the starch molecule. This hydrolysis reaction results in the release of maltose and a small amount of maltotriose .
The enzyme’s activity is regulated by various factors, including the presence of inhibitors and activators. For instance, certain metal ions can enhance the activity of this compound, while others can inhibit its function. Additionally, the enzyme’s activity can be modulated by changes in pH and temperature .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as enzyme stability and degradation. The enzyme is relatively stable under optimal conditions but can lose activity over time if exposed to unfavorable conditions such as extreme pH or high temperatures .
Long-term studies have shown that this compound can maintain its activity for extended periods when stored under appropriate conditions. Prolonged exposure to adverse conditions can lead to enzyme denaturation and loss of function .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. At low doses, the enzyme can effectively break down dietary starch, providing a source of maltose for energy metabolism. At high doses, the enzyme may cause adverse effects such as gastrointestinal discomfort or disturbances in carbohydrate metabolism .
Threshold effects have been observed in studies where the enzyme’s activity reaches a plateau at higher doses, indicating that there is a limit to the amount of starch that can be effectively hydrolyzed by this compound .
Metabolic Pathways
This compound is involved in the metabolic pathways related to starch degradation. The enzyme hydrolyzes α-1,4-glycosidic linkages in starch, producing maltose, which can then be further metabolized by other enzymes to provide energy for cellular processes .
The enzyme interacts with various cofactors and other enzymes involved in carbohydrate metabolism, such as α-amylase and debranching enzymes. These interactions are essential for the efficient breakdown of starch and the regulation of metabolic flux .
Transport and Distribution
Within cells, this compound is transported and distributed to specific locations where starch degradation occurs. The enzyme is typically localized in plastids, such as chloroplasts and amyloplasts, where starch is stored and metabolized .
Transporters and binding proteins may facilitate the movement of this compound to these specific cellular compartments. The enzyme’s localization is crucial for its function, as it ensures that starch degradation occurs in the appropriate cellular context .
Subcellular Localization
The subcellular localization of this compound is primarily within plastids, where it plays a key role in starch metabolism. The enzyme’s activity is influenced by its localization, as it ensures that starch degradation occurs in the correct cellular compartment .
Post-translational modifications and targeting signals may direct this compound to specific subcellular locations. These modifications can affect the enzyme’s activity and stability, ensuring that it functions optimally within the cellular environment .
properties
| { "Design of the Synthesis Pathway": [ "The synthesis of β-Amylase from Soybean involves the extraction of the enzyme from soybean seeds followed by purification.", "The extracted enzyme is then subjected to various biochemical assays to determine its activity and purity.", "The purified enzyme is then used for further studies and applications." ], "Starting Materials": [ "Soybean seeds", "Buffer solutions", "Enzyme extraction reagents", "Purification reagents" ], "Reaction": [ "Grind soybean seeds to a fine powder.", "Extract the enzyme from the soybean powder using appropriate extraction reagents.", "Purify the extracted enzyme using different purification techniques such as chromatography, ultrafiltration, and dialysis.", "Determine the activity and purity of the purified enzyme using various biochemical assays such as SDS-PAGE, Bradford assay, and enzyme activity assays.", "Use the purified β-Amylase for various applications such as in the food industry for the production of maltose, glucose, and other sugars." ] } | |
CAS RN |
9000-91-3 |
Molecular Formula |
No Data Available |
synonyms |
Beta Amylase; Betalase 1500; Betalase 1500EL; Bioamylase; Biozyme C; Biozyme KL; Biozyme M; Biozyme M 2; Biozyme M5; Biozyme MD; Biozyme ML; E.C. 3.2.1.2; Exoamylase; Hi-Maltosin; Hi-Maltosin G; Hi-Maltosin GL; Mochibest Super; Optimalt BBA; Saccharo |
Origin of Product |
United States |
Q & A
Q1: What is the primary function of β-amylase from soybean?
A1: β-amylase is an enzyme found in soybean seeds that catalyzes the breakdown of starch. It specifically cleaves α-1,4 glucosidic linkages from the non-reducing end of starch molecules, releasing maltose units. [, , ] This process is essential for the seed's germination and energy production.
Q2: How does the extraction process affect the yield of this compound powder?
A2: Research has shown that the extraction yield of this compound powder can be significantly improved by optimizing extraction parameters. Factors such as the ratio of powder to water, the addition of salts (like Sodium Chloride), surfactants (like alkylolamide), reducing reagents (like Sodium Sulfite), extraction time, temperature, and pH all play a crucial role. [] For instance, adding 1 mol/L Sodium Chloride, 0.2% (w/v) alkylolamide, and 0.5% (w/v) Sodium Sulfite to the extraction buffer, while maintaining a powder to water ratio of 1:10, extracting for 0.5 hours at 50°C and pH 6.5, resulted in a 29.8% increase in β-amylase yield compared to extraction without additives. []
Q3: Besides its enzymatic activity on starch, does this compound exhibit any other interesting properties?
A3: Interestingly, this compound seeds has been found to act as a lipase inhibitor. [] This means it can hinder the activity of lipases, enzymes that break down fats. Although the mechanism of lipase inhibition by β-amylase is not fully understood, its presence alongside another lipase inhibitor, lipoxygenase-1 (LOX-1), in soybean seeds suggests a potential role in regulating fat metabolism. []
Q4: Has there been any research on utilizing materials for targeted purification of this compound?
A5: Yes, research has explored the use of phenylboronate-chitosan resins for the selective adsorption of this compound extracts. [] This approach leverages the affinity of phenylboronate groups for the sugar moieties present in β-amylase, enabling its separation and purification from other components in the soybean extract.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




